molecular formula C14H21ClN4O3 B556285 (S)-Methyl 2-benzamido-5-guanidinopentanoate hydrochloride CAS No. 1784-04-9

(S)-Methyl 2-benzamido-5-guanidinopentanoate hydrochloride

Cat. No. B556285
CAS RN: 1784-04-9
M. Wt: 292,32*36,45 g/mole
InChI Key: MMZBVARFMVSTCT-MERQFXBCSA-N
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Description

(S)-Methyl 2-benzamido-5-guanidinopentanoate hydrochloride, also known as S-MBG, is an organic compound that has been studied for its potential applications in various scientific fields. It is a white crystalline powder that is soluble in water and has a melting point of 129-130 °C. S-MBG is synthesized through a process of condensation of benzamidine and guanidine with S-methyl-2-benzamido-5-guanidinopentanoic acid. This compound has been studied for its potential applications in the fields of biochemistry, physiology, and laboratory experiments.

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry Applications

  • Synthetic Procedures for Guanidinobenzazoles : Benzazoles and their derivatives, including guanidines, have been extensively explored for their diverse biological activities, which range from antihistaminic to anthelmintic and fungicidal effects. The review by Rosales-Hernández et al. (2022) focuses on the synthetic chemists' interest in developing new procedures for compounds with the guanidine moiety, highlighting their potential therapeutic applications through various synthetic approaches (Rosales-Hernández et al., 2022).

  • Applications in Supramolecular Chemistry : Benzene-1,3,5-tricarboxamide derivatives have shown significant importance in a range of scientific disciplines, including supramolecular chemistry, polymer processing, and biomedical applications. These compounds are valued for their ability to self-assemble into nanometer-sized structures, highlighting the versatile application of amide and guanidine functional groups in designing novel materials with specific properties (Cantekin, de Greef, & Palmans, 2012).

Environmental and Health Impact Studies

  • Environmental Presence and Impact of Guanidines : The environmental persistence and biological activity of guanidine derivatives, as discussed by Bedoux et al. (2012), focus on triclosan, a compound with a guanidine-like functional group. This review addresses its widespread use, environmental distribution, and potential for creating resistant bacterial strains, underscoring the environmental relevance of studying compounds with guanidine functionalities (Bedoux et al., 2012).

  • Guanidine Derivatives Screening : The therapeutic potential of guanidine derivatives, including their role in neurodegeneration, inflammation, and as anti-diabetic agents, highlights the broad spectrum of biological activities associated with guanidine-containing compounds. Rauf, Imtiaz-ud-Din, and Badshah (2014) emphasize the importance of screening and testing guanidine derivatives for developing new pharmacophores, reflecting the compound's significance in drug discovery (Rauf, Imtiaz-ud-Din, & Badshah, 2014).

properties

IUPAC Name

methyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3.ClH/c1-21-13(20)11(8-5-9-17-14(15)16)18-12(19)10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9H2,1H3,(H,18,19)(H4,15,16,17);1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZBVARFMVSTCT-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883750
Record name L-Arginine, N2-benzoyl-, methyl ester, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-benzamido-5-guanidinopentanoate hydrochloride

CAS RN

1784-04-9
Record name L-Arginine, N2-benzoyl-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1784-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Arginine, N2-benzoyl-, methyl ester, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Arginine, N2-benzoyl-, methyl ester, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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